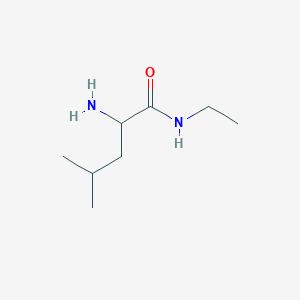

2-Amino-4-methyl-pentanoic acid ethylamide

Vue d'ensemble

Description

“2-Amino-4-methyl-pentanoic acid ethylamide” is a compound with the molecular formula C6H11NO2 . It is also known as 2-Amino-4-methyl-4-pentenoic acid . The CAS Number is 28024-78-4 .

Molecular Structure Analysis

The molecular structure of “2-Amino-4-methyl-pentanoic acid ethylamide” can be represented by the linear formula C6H11NO2 . The molecular weight is 129.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-methyl-pentanoic acid ethylamide” include a molecular weight of 129.16 . More detailed properties such as melting point, boiling point, and solubility could not be found in the available resources .Applications De Recherche Scientifique

Acrylamide Research and Food Safety

Acrylamide Formation and Control in the Food Industry

Acrylamide, a compound formed in food through cooking processes, has been extensively studied due to concerns about its potential health risks. Research focuses on understanding its formation mechanisms, particularly through the Maillard reaction, where amino acids and reducing sugars react at high temperatures. Efforts in the industry have aimed at reducing acrylamide levels in foods without compromising quality, through altering cooking conditions, ingredient selection, and utilizing asparaginase enzyme treatments. Innovations in analytical methods have also enhanced detection and quantification, aiding regulatory compliance and food safety initiatives (Taeymans et al., 2004).

Environmental and Health Impact Studies

Herbicide Toxicology and Environmental Concerns

The environmental impact and toxicological profile of certain herbicides, including studies on their breakdown pathways, have highlighted the need for sustainable agricultural practices. Research into compounds like 2,4-D has led to a deeper understanding of their ecological footprint, informing regulations and the development of less harmful alternatives (Zuanazzi et al., 2020).

Advances in Amino Acid Applications

Innovative Applications of Amino Acids in Polymers and Materials Science

Studies have explored the incorporation of specific amino acids into polymers and materials, offering novel properties and functionalities. These applications demonstrate the versatility of amino acids beyond their biological roles, contributing to advancements in materials science, drug delivery systems, and biotechnology (Schreier et al., 2012).

Ethylene Production and Plant Growth Regulation

Ethylene Precursors in Plant Biology

Research has also extended to the study of ethylene precursors, such as 1-aminocyclopropane-1-carboxylic acid (ACC), in plants. These studies have elucidated the complex roles of ethylene in plant growth, stress responses, and fruit ripening. Innovations in controlling ethylene production and action, using compounds like 1-methylcyclopropene (1-MCP), have significant implications for agriculture, extending shelf life and improving crop resilience (Van de Poel & Van Der Straeten, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from reaction of leucine at the amino group or the carboxy group . Therefore, it’s plausible that the targets could be similar to those of leucine and its derivatives.

Biochemical Pathways

The compound is structurally related to leucine, a branched-chain amino acid . Leucine is involved in several biochemical pathways, including protein synthesis and degradation, insulin secretion, and other metabolic processes . It’s reasonable to hypothesize that 2-Amino-4-methyl-pentanoic acid ethylamide might influence similar pathways, but specific studies are needed to confirm this.

Propriétés

IUPAC Name |

2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-pentanoic acid ethylamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

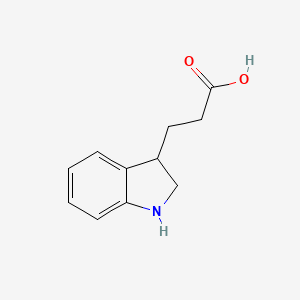

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)

amine](/img/structure/B3158530.png)

![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)

amino]-acetic acid](/img/structure/B3158560.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)